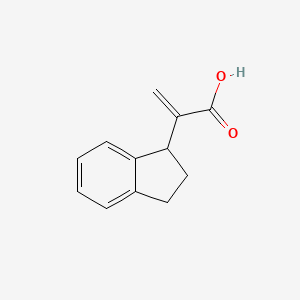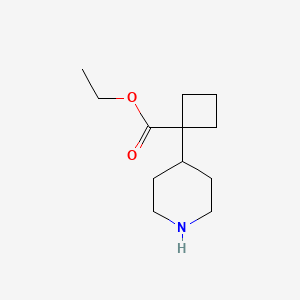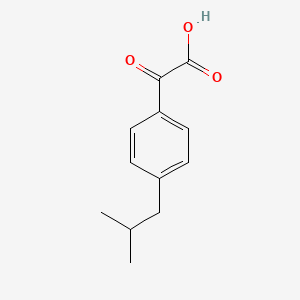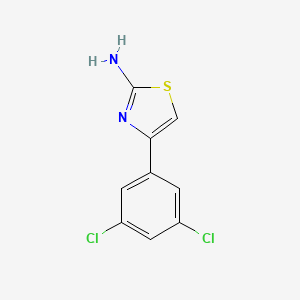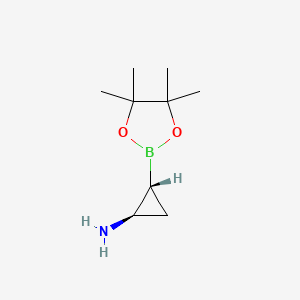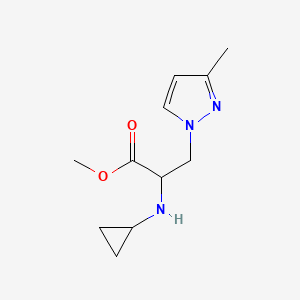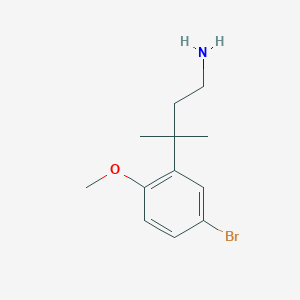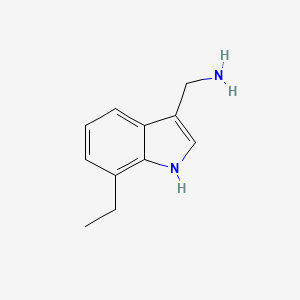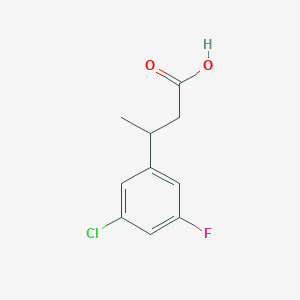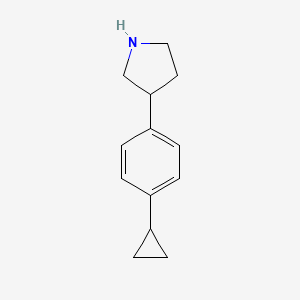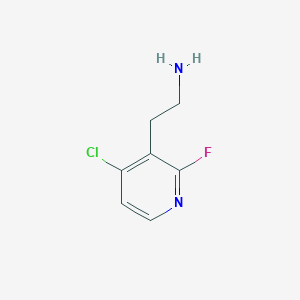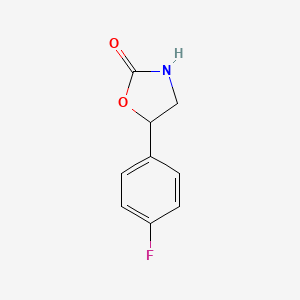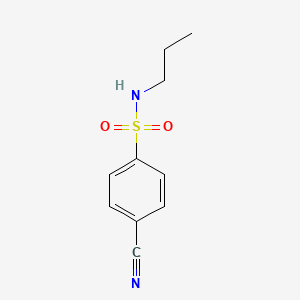![molecular formula C8H8O3 B13538552 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is a tricyclic compound with a unique structure that makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of norbornadiene as a starting material . The synthetic route typically includes the following steps:
Cycloaddition Reaction: Norbornadiene undergoes a cycloaddition reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is then oxidized to introduce the keto group at the 3-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and carboxylation reagents like carbon dioxide .
Scientific Research Applications
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The keto and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be compared with similar compounds such as:
2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a similar structure but lacks the third ring, making it less rigid.
5-Oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid: This compound has the keto group at a different position, leading to different reactivity and applications.
The uniqueness of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(6)8(4,2-3)7(10)11/h3-5H,1-2H2,(H,10,11) |
InChI Key |
MXZJIERICGLXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


